molecular formula C14H16N2O2 B3288754 1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester CAS No. 852655-87-9

1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester

Cat. No.: B3288754
CAS No.: 852655-87-9
M. Wt: 244.29 g/mol
InChI Key: FFELDQPMHUJNGE-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester (hereafter referred to as the target compound) is a pyrrolidine-based ester derivative with a cyanomethyl substituent at the 3-position and a benzyl (phenylmethyl) ester group.

  • A pyrrolidine backbone.
  • Functionalized substituents (e.g., esters, amides, sulfonates) at the 3-position.
  • Protective groups (e.g., Boc, Cbz) or bioactive moieties.

These compounds are frequently employed in medicinal chemistry as intermediates for drug synthesis, protease inhibitors, or antimycobacterial agents .

Properties

IUPAC Name

benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELDQPMHUJNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216351
Record name Phenylmethyl 3-(cyanomethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852655-87-9
Record name Phenylmethyl 3-(cyanomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852655-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-(cyanomethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with cyanomethyl bromide in the presence of a base, followed by esterification with benzyl alcohol. The reaction conditions typically include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azido derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific oxidizing or reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and azido derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its role as a therapeutic agent . It has been identified as a preferential inhibitor of cysteine proteases, particularly cathepsin S and L. These proteases are implicated in several diseases, including:

  • Cancer
  • Diabetes
  • Cardiovascular diseases
  • Autoimmune disorders such as rheumatoid arthritis and lupus erythematosus

The inhibition of cathepsins can lead to therapeutic benefits by modulating pathological processes associated with these diseases. For instance, cathepsin inhibitors have shown promise in reducing tumor progression and metastasis in cancer models .

Biomedicine

In biomedicine, the compound serves as a valuable tool in research and development for new drugs. Its ability to modulate enzyme activity makes it a candidate for:

  • Drug development targeting metabolic diseases
  • Research into the mechanisms of cysteine proteases in various biological pathways

Studies have indicated that compounds similar to 1-pyrrolidinecarboxylic acid derivatives can significantly impact the treatment of chronic conditions by enhancing the efficacy of existing therapies or providing new therapeutic avenues .

Pharmaceutical Intermediate

The compound is also utilized as a pharmaceutical intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of novel drug candidates. For example, it can be used to synthesize derivatives that may exhibit improved pharmacological properties or reduced side effects.

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
Medicinal ChemistryInhibition of cysteine proteasesPotential treatment for cancer and autoimmune disorders
BiomedicineResearch in drug mechanismsInsights into metabolic disease treatment
Pharmaceutical IntermediateSynthesis of new drug candidatesDevelopment of compounds with enhanced efficacy

Case Study 1: Cancer Treatment

A study demonstrated that derivatives of 1-pyrrolidinecarboxylic acid effectively inhibited cathepsin S activity in vitro, leading to reduced proliferation of cancer cells. This suggests potential for further development into anti-cancer therapies.

Case Study 2: Autoimmune Diseases

Research indicated that compounds targeting cathepsin L could alleviate symptoms in models of rheumatoid arthritis. The use of 1-pyrrolidinecarboxylic acid derivatives showed a decrease in inflammatory markers, supporting their role in treating autoimmune conditions.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The cyanomethyl and phenylmethyl ester groups contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS or Key Identifier) Molecular Formula Molecular Weight Substituents at 3-Position Key Functional Groups Applications/Notes Evidence Source
Target Compound (hypothetical) C₁₄H₁₆N₂O₂ 260.29 Cyanomethyl Benzyl ester, nitrile Synthetic intermediate (inferred) N/A
S-1-Cbz-3-Boc-aminopyrrolidine (CAS: 933992-92-8) C₁₇H₂₄N₂O₄ 320.39 Boc-protected amine Cbz (benzyloxycarbonyl), Boc (tert-butoxycarbonyl) Intermediate for peptide coupling
(2S)-2-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester (CAS: 1420478-88-1) C₁₉H₁₉BrN₆O₂ 443.30 Bromoimidazopyrazine Benzyl ester, bromoheterocycle Acalabrutinib intermediate
1-Pyrrolidinecarboxylic acid, 2-(1-hydroxypropyl)-, phenylmethyl ester (CAS: 113864-87-2) C₁₆H₂₁NO₃ 275.34 Hydroxypropyl Benzyl ester, secondary alcohol Laboratory chemical with acute toxicity (H302)
Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate (CAS: 122536-72-5) C₁₈H₂₄N₂O₄ 332.39 Boc-protected amine Cbz, Boc Chiral building block for drug synthesis
1-Pyrrolidinecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester (CAS: 188846-98-2) C₁₉H₂₁NO₅S 375.44 Tosyloxy (sulfonate ester) Benzyl ester, sulfonate Electrophilic intermediate for nucleophilic substitution
Key Observations:
  • Substituent Diversity : The 3-position substituents vary widely, including nitriles (target compound), amines (Boc/Cbz-protected), sulfonates, and heterocycles. These modifications influence reactivity, solubility, and biological activity.
  • Molecular Weight : Analogues range from 260–443 g/mol, with heavier compounds often incorporating halogenated or heteroaromatic groups (e.g., bromoimidazopyrazine in ).
  • Stereochemistry : Several analogues (e.g., ) emphasize stereochemical control, critical for drug efficacy and receptor binding.

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester, a compound with potential pharmacological applications, has garnered interest due to its biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 234.26 g/mol

This structure includes a pyrrolidine ring, a cyanomethyl group, and a phenylmethyl ester moiety, which contribute to its biological activities.

Inhibition Studies

1-Pyrrolidinecarboxylic acid derivatives have shown promising inhibitory effects against various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have indicated that similar compounds exhibit significant AChE inhibition with IC50_{50} values ranging from 1.11 μM to 6.76 μM .
  • Butyrylcholinesterase (BuChE) : The dual inhibition of both AChE and BuChE is desirable for enhancing cognitive function in Alzheimer’s patients. Compounds structurally related to 1-pyrrolidinecarboxylic acid have demonstrated effective inhibition in vitro .

Anti-inflammatory Effects

Research has indicated that certain derivatives of this compound exhibit anti-inflammatory properties. For instance:

  • Vascular Permeability : Inhibition rates of enhanced vascular permeability caused by nerve growth factor (NGF) in rat models were recorded at rates exceeding 90% for several tested compounds . This suggests potential use in treating inflammatory conditions.
  • Cyclophosphamide-induced Urinary Frequency : The compound's effect on bladder capacity was evaluated in rats, showing significant improvements in effective bladder capacity post-administration .

Study on Neuroprotective Effects

A study investigated the neuroprotective potential of related pyrrolidine derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and promote survival in neuronal cultures exposed to oxidative stressors.

Larvicidal Activity

Insecticidal activity against Aedes aegypti larvae was assessed for related compounds, revealing promising larvicidal effects. The most effective compound demonstrated an LC50_{50} value of 28.9 μM after 24 hours of exposure . This highlights the potential for developing new insecticides based on this chemical scaffold.

Summary of Findings

Biological ActivityObserved EffectReference
AChE InhibitionIC50_{50} = 5.90 μM
BuChE InhibitionIC50_{50} = 6.76 μM
Anti-inflammatory (Vascular Permeability)Up to 93% inhibition
Improvement in Bladder CapacityChange rate up to 180%
Larvicidal ActivityLC50_{50} = 28.9 μM

Q & A

Q. What are the optimal synthetic routes for introducing the cyanomethyl group into the pyrrolidine ring of this compound?

The cyanomethyl group is typically introduced via nucleophilic substitution or alkylation reactions. A common approach involves reacting a pre-functionalized pyrrolidine derivative (e.g., 3-hydroxymethyl-pyrrolidine) with cyanomethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). The phenylmethyl ester group is introduced through esterification using benzyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) . Purification often employs recrystallization or column chromatography to isolate high-purity products .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

Chiral HPLC or polarimetry is used to verify enantiomeric purity. For diastereomers, NOESY NMR can identify spatial relationships between protons. X-ray crystallography provides definitive stereochemical confirmation but requires single crystals, which may be challenging due to the compound’s ester flexibility .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the cyanomethyl (–CH₂CN) and benzyl ester (–OCH₂C₆H₅) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₆N₂O₂).
  • HPLC : Reversed-phase HPLC assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanomethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The cyanomethyl group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alkoxides. This property is exploited in prodrug design, where the benzyl ester is cleaved enzymatically or under mild acidic conditions to release active metabolites . Computational studies (DFT) predict activation energies for such reactions, guiding experimental optimization .

Q. What strategies mitigate conflicting data between predicted and experimental physicochemical properties (e.g., logP, solubility)?

Discrepancies in predicted vs. experimental properties (e.g., logP) arise from approximations in computational models. Validate predictions using:

  • Experimental logP : Shake-flask method with octanol/water partitioning.
  • Solubility : Equilibrium solubility assays in PBS or DMSO.
  • pKa : Potentiometric titration to refine computational predictions (e.g., ACD/Labs or MarvinSuite) .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance.
  • LC-MS/MS : Identify metabolites (e.g., ester hydrolysis to 3-(cyanomethyl)pyrrolidinecarboxylic acid).
  • CYP450 inhibition : Screen for interactions using fluorogenic substrates .

Q. What role does the phenylmethyl ester play in improving blood-brain barrier (BBB) penetration?

The lipophilic benzyl ester enhances passive diffusion across the BBB. Comparative studies with methyl or tert-butyl esters show phenylmethyl derivatives have higher brain-to-plasma ratios in rodent models. This property is leveraged in CNS-targeted drug delivery systems .

Methodological Challenges & Solutions

Q. How are competing side reactions (e.g., ester hydrolysis) minimized during synthesis?

  • Protection/deprotection : Use tert-butyl esters as transient protecting groups for carboxylic acids, which are stable under basic conditions but cleaved with TFA.
  • Low-temperature reactions : Conduct alkylation at –20°C to suppress hydrolysis.
  • Anhydrous solvents : Ensure DMF or THF is dried over molecular sieves .

Q. What computational tools model the compound’s interaction with biological targets (e.g., proteases)?

  • Molecular docking (AutoDock Vina) : Predict binding modes to active sites (e.g., HIV-1 protease).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Corrogate cyanomethyl’s electron-withdrawing effects with inhibitory potency .

Q. How can contradictory bioactivity data across cell lines be resolved?

Variability often stems from differences in cell membrane permeability or enzyme expression. Normalize data using:

  • Cellular uptake assays : Quantify intracellular compound levels via LC-MS.
  • Knockout models : Validate target engagement using CRISPR-edited cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester
Reactant of Route 2
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1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-, phenylmethyl ester

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